REACTION_CXSMILES
|
[N+:1]([C:4]1[C:5]([N:10]2[CH:14]=[N:13][CH:12]=[N:11]2)=[N:6][CH:7]=[CH:8][CH:9]=1)([O-])=O.[OH-].[Na+]>Cl>[NH2:1][C:4]1[C:5]([N:10]2[CH:14]=[N:13][CH:12]=[N:11]2)=[N:6][CH:7]=[CH:8][CH:9]=1 |f:1.2|
|
Name
|
stannous chloride dihydrate
|
Quantity
|
35.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C(=NC=CC1)N1N=CN=C1
|
Name
|
ice water
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the resulting exotherm (23°-79°)
|
Type
|
TEMPERATURE
|
Details
|
the suspension was heated at 85°-90° for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0°
|
Type
|
CUSTOM
|
Details
|
to yield a precipitate
|
Type
|
FILTRATION
|
Details
|
After filtering the mixture
|
Type
|
WASH
|
Details
|
the isolated solid was washed with water
|
Type
|
CUSTOM
|
Details
|
suction-dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate-hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC=CC1)N1N=CN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: CALCULATEDPERCENTYIELD | 35.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |